9-Z-Neoxanthin Exhibits Superior In Vitro Anticancer Potency Compared to Other Dietary Xanthophylls
9-Z-neoxanthin demonstrates significantly higher cytotoxicity against human cervical (HeLa) and lung (A549) cancer cells compared to other major xanthophylls. In a direct comparative study, 9-Z-neoxanthin achieved IC50 values of 3.8 μM and 7.5 μM for HeLa and A549 cells, respectively, while other tested xanthophylls showed either no effect or required substantially higher concentrations to achieve the same level of cell viability reduction [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | 9-Z-neoxanthin IC50 = 3.8 μM (HeLa); 7.5 μM (A549) |
| Comparator Or Baseline | Other xanthophylls (e.g., fucoxanthin, lutein, zeaxanthin) tested in parallel; comparative data for these were not presented as they were either inactive or had higher IC50 values |
| Quantified Difference | 9-Z-neoxanthin was the most potent among the four xanthophylls tested; quantitative difference relative to other compounds was not reported as they were less effective |
| Conditions | HeLa cervical cancer and A549 lung cancer cell lines; cell viability assessed after 24-hour exposure |
Why This Matters
This establishes 9-Z-neoxanthin as a critical reference standard for anticancer screening assays and a lead compound for structure-activity relationship (SAR) studies targeting specific cancer cell lines.
- [1] Bouyahya, A., et al. (2024). Neoxanthin. In Biomedicine & Pharmacotherapy. ScienceDirect. View Source
